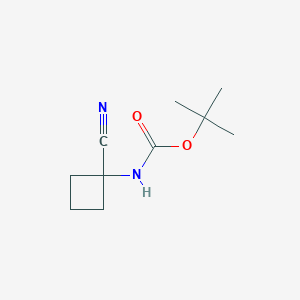

tert-butyl N-(1-cyanocyclobutyl)carbamate

Overview

Description

“tert-butyl N-(1-cyanocyclobutyl)carbamate” is a chemical compound. It is used in various chemical reactions .

Synthesis Analysis

The synthesis of “this compound” involves palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. The molecular formula is C5H11NO2 .Chemical Reactions Analysis

“this compound” is involved in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, solubility, and other characteristics .Scientific Research Applications

Enantioselective Synthesis Applications

Synthesis of Carbocyclic Analogs : Tert-butyl N-(1-cyanocyclobutyl)carbamate plays a crucial role as an intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. Its crystal structure has been pivotal in confirming the relative substitution of the cyclopentane ring in such intermediates, which is essential for the synthesis process (Ober et al., 2004).

Preparation of Agonists : It is used for preparing Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate in the preparation of agonists for metabotropic glutamate receptor 5. The mechanism involves nucleophilic addition to the isocyanate intermediate, demonstrating its versatility in synthetic chemistry (Sun et al., 2014).

Synthesis of Insecticides

- Insecticide Analogues : This compound is transformed into spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. This highlights its utility in the synthesis of complex molecules with potential applications in agriculture (Brackmann et al., 2005).

Chemical Sensory Materials

- Detection of Volatile Acid Vapors : Benzothiazole modified carbazole derivatives, including tert-butyl variants, have been used to create strong blue emissive nanofibers. These nanofibers, formed via organogelation, are used as fluorescent sensory materials for detecting volatile acid vapors, showcasing its potential in environmental monitoring (Sun et al., 2015).

Physicochemical and Pharmacokinetic Studies

- Evaluation of Physicochemical Properties : The tert-butyl group, common in medicinal chemistry, often leads to property modulation in bioactive compounds. Studies on analogues of drugs like bosentan and vercirnon involving tert-butyl and alternative substituents provide insights into the impact of these groups on drug properties (Westphal et al., 2015).

Biofuel Production

- Biofuel Production from Carbon Dioxide : Research on the production of 1-butanol from CO2 in cyanobacteria has involved derivatives of tert-butyl carbamate. This represents a novel approach in the biofuel sector, utilizing carbon dioxide as a raw material (Lan & Liao, 2011).

Organic Synthesis

Curtius Rearrangement : Tert-butyl carbamate plays a role in the Curtius rearrangement process, contributing to the formation of protected amines. This showcases its utility in a variety of organic synthesis processes (Lebel & Leogane, 2005).

CO2 Fixation by Unsaturated Amines : Utilized in cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates. This application is significant in carbon capture and utilization strategies (Takeda et al., 2012).

Stereoselective Synthesis of Factor Xa Inhibitors : It is used in the stereoselective synthesis of key intermediates for the synthesis of factor Xa inhibitors, demonstrating its role in the development of important medicinal compounds (Wang et al., 2017).

Synthesis of Chiral Ligands and Peptide Nucleic Acids : Optically active forms of tert-butyl aminocyclopentylcarbamate are useful as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs), emphasizing its role in advanced biomolecular engineering (Xu & Appella, 2006).

Enantioselective Synthesis of CCR2 Antagonists : The compound serves as an essential intermediate for the synthesis of potent CCR2 antagonists, highlighting its importance in therapeutic chemistry (Campbell et al., 2009).

Mechanism of Action

Target of Action

It is known that carbamates often interact with enzymes such as acetylcholinesterase, which plays a crucial role in nerve signal transmission .

Mode of Action

Carbamates typically function by inhibiting enzymes, leading to an accumulation of neurotransmitters at nerve synapses . This compound may interact with its targets in a similar manner.

Future Directions

Properties

IUPAC Name |

tert-butyl N-(1-cyanocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZIGBCMWSPPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501179748 | |

| Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-90-6 | |

| Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)

![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)

![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)

![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)